
3-(2-Cyclopropylethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropylethoxy)aniline is an organic compound with the molecular formula C11H15NO. It consists of an aniline moiety substituted with a 2-cyclopropylethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopropylethoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative with a 2-cyclopropylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclopropylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclopropylethoxy-substituted cyclohexylamines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-(2-Cyclopropylethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropylethoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Aniline (C6H5NH2): A simpler aromatic amine with a wide range of industrial applications.
Cyclopropylamine (C3H5NH2): A small aliphatic amine with unique reactivity due to the strained cyclopropyl ring.
2-Ethoxyaniline (C8H11NO): An aniline derivative with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness: 3-(2-Cyclopropylethoxy)aniline is unique due to the presence of both an aromatic amine and a cyclopropylethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-cyclopropylethoxy)aniline |
InChI |
InChI=1S/C11H15NO/c12-10-2-1-3-11(8-10)13-7-6-9-4-5-9/h1-3,8-9H,4-7,12H2 |
InChI Key |
KPKJWDMOJQGOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


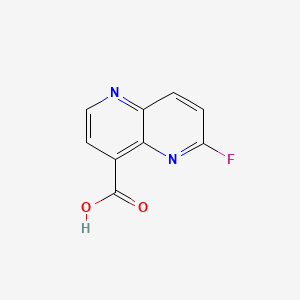

![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
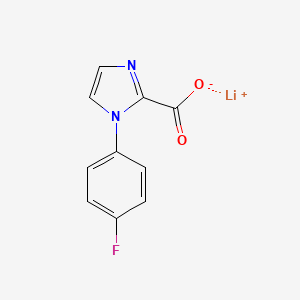
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
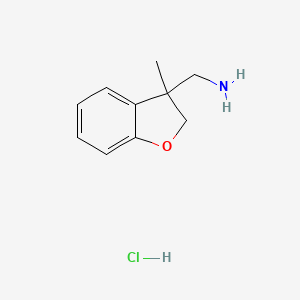
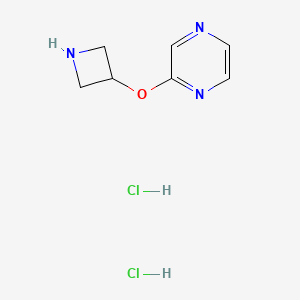
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)

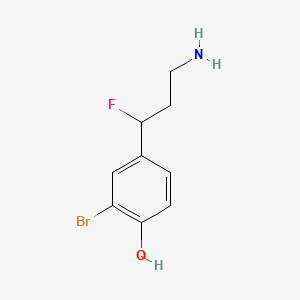
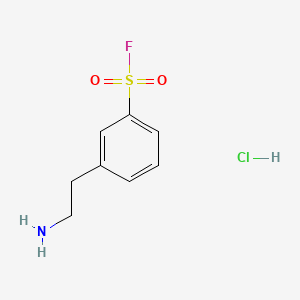
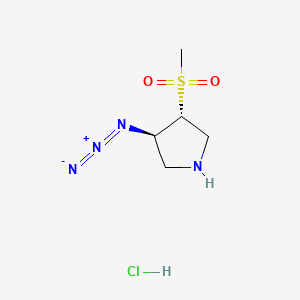
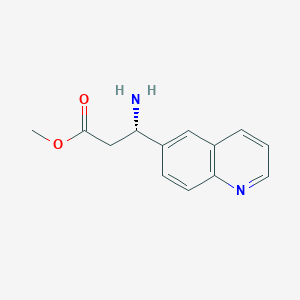
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
